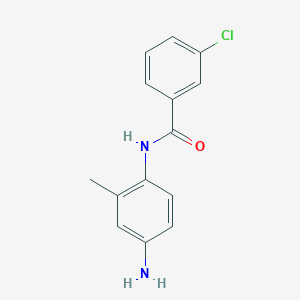

N-(4-amino-2-methylphenyl)-3-chlorobenzamide

描述

N-(4-Amino-2-methylphenyl)-3-chlorobenzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group linked to a 4-amino-2-methylphenylamine moiety.

属性

IUPAC Name |

N-(4-amino-2-methylphenyl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSNGOMGEVBCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-3-chlorobenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or column chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(4-amino-2-methylphenyl)-3-chlorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorobenzamide moiety can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the chlorobenzamide moiety.

Substitution: Hydroxyl or alkoxy derivatives formed by nucleophilic substitution of the chlorine atom.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-(4-amino-2-methylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(4-amino-2-methylphenyl)-3-chlorobenzamide and its analogs:

Table 1: Structural and Functional Comparison of 3-Chlorobenzamide Derivatives

Key Insights:

Substituent Effects on Bioactivity: Benzimidazole/Benzoxazole Groups: Derivatives with heterocyclic substituents (e.g., benzimidazole in or benzoxazole in ) exhibit enhanced potency in neuroprotection or protein interaction inhibition. This is attributed to improved binding affinity via π-π stacking or hydrogen bonding. Amino Groups: The 4-amino group in the target compound may mimic critical pharmacophores in mGluR5 modulators (e.g., compound 6 in ), though direct evidence is lacking. Bulky Substituents: Adamantane-containing analogs (e.g., 3-2b ) show distinct mechanisms (e.g., HIF-1α inhibition), highlighting how steric bulk redirects biological targeting.

Synthetic Routes :

- Many analogs (e.g., compound 6 and 2b ) are synthesized via nucleophilic substitution or condensation reactions using intermediates like N-(chloromethyl)benzamide . The target compound may follow similar pathways.

Physicochemical Properties :

- Lipophilicity : Benzoxazole-substituted analogs (logP = 5.44 ) are more lipophilic than the target compound, likely influencing blood-brain barrier penetration.

- Solubility : Low solubility in compounds like entry 6 () limits potency, emphasizing the need for balanced hydrophilicity in the target molecule.

Structure-Activity Relationships (SAR): Amide NH Criticality: Methylation or sulfur substitution of the amide NH (e.g., entries 8-9 in ) reduces potency, suggesting hydrogen bonding is essential for target engagement.

生物活性

N-(4-amino-2-methylphenyl)-3-chlorobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a benzamide structure with an amino group and a chlorine atom, this compound is being studied for its interactions with various biological targets, particularly in the context of cancer therapy and antimicrobial activity.

Chemical Structure

The compound's structural formula can be represented as follows:

This structure consists of:

- A benzamide moiety

- A 4-amino-2-methylphenyl group

- A chlorine atom at the meta position

The biological activity of this compound primarily involves its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzamide moiety interacts with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

- Inhibition of enzyme activity : Particularly against enzymes involved in DNA methylation, which is crucial in cancer cell proliferation.

- Disruption of microbial cell membranes , positioning it as a potential antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been explored for its potential as an enzyme inhibitor against various cancer-related targets. Notably, studies have shown that it can inhibit specific enzymes involved in DNA methylation processes, making it a promising candidate for cancer therapy.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NB4 | 0.94 | Inhibition of DNA methylation |

| HL60 | 1.62 | Disruption of cellular processes |

| MV4-11 | 1.90 | Inhibition of enzyme activity |

| K562 | 4.23 | Affecting membrane integrity |

These findings suggest that the compound's structural features enable effective interaction with biological macromolecules, which is crucial for its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Its ability to disrupt microbial cell membranes positions it as a potential candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

These results indicate that the compound could be effective against certain bacterial strains, although further studies are needed to confirm its efficacy and safety in clinical settings .

Case Studies

Research on similar compounds has provided insights into the structure-activity relationships (SAR) that could guide future studies on this compound. For instance, analogs with different substituents have shown varied potency against different cancer cell lines, suggesting that modifications to the chemical structure could enhance biological activity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-amino-2-methylphenyl)-3-chlorobenzamide, and how can reaction yields be maximized?

- Methodology :

- Step 1 : React 3-chlorobenzoyl chloride with 4-amino-2-methylaniline in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Use coupling agents like DCC/HOBt to enhance amide bond formation efficiency .

- Step 2 : Optimize reaction temperature (typically 0–25°C) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) to minimize side products.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Monitor purity by TLC and HPLC .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Time | 6–12 hours |

| Temperature | 0–25°C |

| Solvent | DMF or THF |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm amine (-NH2) and amide (-CONH-) proton signals at δ 6.5–7.5 ppm (aromatic protons) and δ 8.0–8.5 ppm (amide protons). Chlorine substituents cause deshielding in adjacent carbons .

- FTIR : Identify N-H stretches (~3300 cm⁻¹ for amine, ~1650 cm⁻¹ for amide C=O) and C-Cl stretches (~750 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peak ([M+H]+) at m/z ≈ 275 (exact mass depends on isotopic Cl pattern) .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

- Methodology :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) at concentrations of 1–100 μM. Compare IC50 values with controls like 5-fluorouracil .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report MIC values .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/chloroform). Use MoKα radiation (λ = 0.71073 Å) and refine structures with SHELXTL. Anisotropic displacement parameters for non-H atoms improve accuracy .

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to validate geometry .

Q. What strategies address contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Test multiple concentrations (0.1–100 μM) to identify non-linear effects.

- Mechanistic Profiling : Use RNA-seq or proteomics to confirm target engagement (e.g., enzyme inhibition or receptor binding) .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability .

Q. How does the position of the methyl and amino substituents affect pharmacological activity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。